1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
説明
特性
IUPAC Name |
(2-methoxyphenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-7-15(22-17(20-11)18-10-19-22)25-12-8-21(9-12)16(23)13-5-3-4-6-14(13)24-2/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLWCUPHXNJFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, are known to have a wide range of pharmacological activities. They have been reported to exhibit anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonist, feticide, and adenosine antagonist activities.
Mode of Action
The [1,2,4]triazolo[1,5-a]pyrimidine core is known to interact with various biological targets through hydrogen bonding and π-π stacking interactions. These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes.
Biochemical Pathways
Given the broad range of activities associated with [1,2,4]triazolo[1,5-a]pyrimidines, it is likely that this compound may interact with multiple pathways. These could include pathways involved in cell proliferation, inflammation, and neurotransmission, among others.
Pharmacokinetics
Compounds with similar structures have been reported to have good oral bioavailability and systemic exposure. This suggests that this compound may also have favorable pharmacokinetic properties, although further studies are needed to confirm this.
Result of Action
Given the range of activities associated with [1,2,4]triazolo[1,5-a]pyrimidines, it is likely that this compound may have diverse effects at the molecular and cellular levels. These could include inhibition of cell proliferation, modulation of inflammatory responses, and alteration of neurotransmission, among others.
生物活性
1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18N4O3
- Molecular Weight : 314.34 g/mol
The compound features a methoxybenzoyl group and a triazolo-pyrimidine moiety, which are key to its biological activity.
Research indicates that compounds similar to 1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine exhibit various mechanisms of action:
- Kinase Inhibition : Similar triazolo derivatives have been shown to inhibit c-Met kinase activity. For instance, a study demonstrated that related compounds exhibited IC50 values in the low micromolar range against c-Met kinase, indicating significant inhibitory potential .
- Cytotoxicity : The biological evaluation of related triazolo-pyrimidine derivatives revealed moderate to high cytotoxic effects across several cancer cell lines (e.g., A549, MCF-7). For example, compound 12e from a related study showed IC50 values of 1.06 μM against A549 cells .
Biological Activity Evaluation
The biological activities of 1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine can be summarized in the following table:
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 | 1.06 ± 0.16 | Induces apoptosis |
| Cytotoxicity | MCF-7 | 1.23 ± 0.18 | Induces apoptosis |
| Cytotoxicity | HeLa | 2.73 ± 0.33 | Induces apoptosis |
| c-Met Kinase Inhibition | - | 0.090 | Competitive inhibition |
Case Studies
Several studies have explored the biological activity of triazolo derivatives closely related to our compound:
- Triazolo-Pyrimidine Derivatives : A study synthesized various derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the triazole ring significantly impacted biological activity and selectivity toward cancer cells .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substitutions on the triazole ring enhanced the potency against c-Met and improved cytotoxic effects in vitro. For example, introducing methyl groups at certain positions was beneficial for activity .
類似化合物との比較
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Ring Size and Conformational Effects : Azetidine (4-membered) in the target compound imposes greater ring strain and rigidity compared to piperidine (6-membered) in analogs like 5a or 5c . This may reduce off-target interactions but could limit synthetic accessibility .
- Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas free bases (e.g., target compound) may require formulation adjustments for bioavailability.
Physicochemical Properties
- Molecular Weight : ~386–418 g/mol for analogs (e.g., ); the target compound is likely within this range, suitable for oral bioavailability.
Q & A
Q. What validation criteria ensure reproducibility in biological activity studies?
- Methodological Answer : Adopt the "3Rs" rule:
- Replicate : Triplicate experiments with independent compound batches.
- Reference Standards : Include positive/negative controls (e.g., known kinase inhibitors).
- Robustness Testing : Vary assay conditions (e.g., ATP concentrations in kinase assays). recommends using standardized cell lines and assay protocols to minimize inter-lab discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
